molecular formula C11H10N2O3 B3390119 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953897-53-5

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3390119
CAS No.: 953897-53-5
M. Wt: 218.21 g/mol
InChI Key: ATWDIHGDDPXCHI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound belongs to the isoxazolopyridine class, a scaffold recognized for its significant potential in medicinal chemistry. Derivatives of [1,2]oxazolo[5,4-b]pyridine have been identified as promising candidates for the development of novel therapeutic agents, with recent studies indicating potent anti-inflammatory activity through molecular docking analyses against targets like Prostaglandin synthase-2 (1CX2) . The structural features of this compound—including the cyclopropyl and methyl substituents, along with the carboxylic acid functional group—make it a valuable and versatile building block for drug discovery. The carboxylic acid moiety acts as an excellent linker for further synthetic modification, enabling the creation of amides and esters for structure-activity relationship (SAR) studies or the development of more complex molecular probes . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-5-4-7(11(14)15)8-9(6-2-3-6)13-16-10(8)12-5/h4,6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWDIHGDDPXCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate cyclopropyl ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the ring system, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (Target) Cyclopropyl (3), Methyl (6) Likely C₁₁H₁₀N₂O₃ ~218.21* 959028-13-8 Reference compound
3-Cyclopropyl-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl (3), Ethyl (6) C₁₂H₁₂N₂O₃ 232.24 1018151-12-6 Ethyl at position 6 increases hydrophobicity
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Chloro (5), Cyclopropyl (6), Methyl (3) C₁₂H₉ClN₂O₃ 276.67 1011396-41-0 Chloro substitution enhances electronegativity
6-Ethyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Ethyl (6), Trimethylpyrazole (3) C₁₂H₁₂N₆O₂ 272.27 1170616-38-2 Bulky pyrazole group alters steric hindrance
3-Methyl-6-(4-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Methyl (3), 4-Nitrophenyl (6) C₁₆H₁₁N₃O₅ 299.24 Not specified Nitro group introduces strong electron withdrawal
3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl (3), Phenyl (6) C₁₇H₁₄N₂O₃ 294.31 3D-ENB57892 Aromatic phenyl enhances π-π interactions

Functional Implications of Substituents

Alkyl vs. Phenyl (CAS 3D-ENB57892) or 4-nitrophenyl groups introduce aromaticity, enhancing binding to hydrophobic pockets in target proteins but may increase metabolic instability .

The nitro group (CAS unspecified) in 3-methyl-6-(4-nitrophenyl)-[...] strongly withdraws electrons, altering reactivity and possibly stabilizing negative charges in binding interactions .

Heterocyclic Modifications :

  • Trimethylpyrazole (CAS 1170616-38-2) introduces nitrogen-rich moieties, which may enhance hydrogen bonding with biological targets but increase synthetic complexity .

Biological Activity

3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bicyclic structure combining an oxazole and a pyridine ring, contributing to its distinct chemical properties. The molecular formula is C11H10N2O3, with a molecular weight of 218.21 g/mol. The presence of cyclopropyl and methyl groups enhances its structural diversity, making it a subject of interest in drug development and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It may inhibit the growth of pathogens through interactions with bacterial enzymes or cell membranes.
  • Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Antiviral Effects : There is evidence indicating that this compound may inhibit viral replication, potentially targeting specific viral enzymes or receptors involved in the infection process.

The biological effects of this compound are believed to arise from its ability to interact with various biomolecules. The compound may bind to active sites on enzymes or receptors, altering their conformation and inhibiting their activity. This interaction can lead to downstream effects on metabolic pathways and cellular functions.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A study involving various human tumor cell lines demonstrated that this compound exhibited antiproliferative effects with IC50 values in the nanomolar range. This suggests potent activity against cancer cells compared to standard chemotherapeutic agents .
  • Antimicrobial Testing : In vitro tests revealed that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or function .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaBiological ActivityUnique Features
3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acidC14H10N2O3SAnticancer activityContains a thiophene ring
6-cyclopropyl-3-methyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamideC16H14N4O2HIV reverse transcriptase inhibitorIncorporates a carboxamide group
3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acidC16H11FN2O3UnknownContains a fluorophenyl substituent

This table illustrates how variations in molecular structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves condensation and cyclization steps. For example, aminopyridine derivatives can react with cyclopropane carbonyl chloride under basic conditions to form the oxazolo-pyridine core. Subsequent functionalization (e.g., methyl group introduction) is achieved via Suzuki coupling or nucleophilic substitution. Key intermediates should be purified using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Key Reaction Steps Conditions Yield
Core cyclizationK₂CO₃, DMF, 80°C, 12h60-70%
MethylationCH₃I, NaH, THF, 0°C to RT, 6h85%

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to verify cyclopropyl (δ ~1.0–2.0 ppm) and methyl groups (δ ~2.5 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0874 for C₁₂H₁₂N₂O₃).
  • HPLC : Purity ≥95% (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What physicochemical properties are critical for solubility and stability studies?

  • Answer :

  • LogP : ~2.1 (predicted), indicating moderate lipophilicity.
  • pKa : Carboxylic acid group ~4.2, requiring buffered solutions (pH 6–7) for stability.
  • Melting Point : 198–202°C (decomposition observed above 200°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalysis : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps; Pd(OAc)₂ with XPhos ligand improves cyclopropane coupling efficiency.
  • Solvent Optimization : Replace DMF with MeCN to reduce side reactions (e.g., hydrolysis).
  • Process Analytics : Use in-situ FTIR to monitor cyclization completion and adjust heating times .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Answer : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for kinase inhibition) may arise from:

  • Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations.
  • Protein Source : Use recombinant vs. native enzymes; validate with orthogonal assays (SPR vs. fluorescence polarization) .

Q. How is computational modeling applied to predict target interactions?

  • Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases). The carboxylic acid group forms hydrogen bonds with Lys274.
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2.0 Å indicates robust interactions .

Q. What analytical methods validate metabolite identification in pharmacokinetic studies?

  • Answer :

  • LC-MS/MS : Monitor m/z transitions (e.g., parent ion → 261→177 for glucuronide metabolites).
  • Isotopic Labeling : Use ¹⁴C-labeled compound to trace hepatic clearance pathways in rodent models .

Key Challenges & Recommendations

  • Synthetic Pitfalls : Cyclopropane ring instability under acidic conditions; use neutral pH during workup .
  • Bioactivity Reproducibility : Standardize assay protocols across labs (e.g., ATP = 1 mM, pH 7.4) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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